2,4-Dimethylthiazole-5-carbohydrazide

Quality Control Reproducibility Synthetic Chemistry

This heterocyclic building block features a 2,4-dimethyl-substituted thiazole ring and a carbohydrazide group, enabling derivatization into hydrazones, triazoles, and thiadiazoles. Its defined melting point (142–148 °C) ensures rapid identity confirmation, while ≥98% HPLC purity supports reproducible synthesis campaigns.

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
CAS No. 99357-25-2
Cat. No. B1363531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylthiazole-5-carbohydrazide
CAS99357-25-2
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)NN
InChIInChI=1S/C6H9N3OS/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10)
InChIKeyWHGDPVYDXLQXON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylthiazole-5-carbohydrazide (CAS 99357-25-2) – Procurement-Ready Heterocyclic Building Block with Defined Purity and Stability Profile


2,4-Dimethylthiazole-5-carbohydrazide (CAS 99357-25-2) is a heterocyclic organic compound featuring a 2,4-dimethyl-substituted thiazole ring bearing a carbohydrazide (-C(O)NHNH₂) group at the 5-position [1]. With a molecular formula of C₆H₉N₃OS and a molecular weight of 171.22 g/mol, this compound is supplied as an off-white amorphous powder with a melting point range of 142–148 °C . The compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, where the hydrazide functionality enables facile derivatization into hydrazones, triazoles, oxadiazoles, and thiadiazoles . Its defined purity specification (≥98% by HPLC) and controlled storage requirements (0–8 °C) provide a standardized starting point for reproducible synthesis campaigns .

Why Generic Substitution of 2,4-Dimethylthiazole-5-carbohydrazide Fails – Critical Differentiation from Structural Analogs


Substituting 2,4-dimethylthiazole-5-carbohydrazide with a structurally related analog (e.g., 2,4-dimethylthiazole-5-carboxylic acid or the unsubstituted thiazole-5-carbohydrazide) is not straightforward due to fundamental differences in chemical reactivity and synthetic utility. The hydrazide group uniquely enables condensation reactions with carbonyl compounds to form hydrazones, a transformation that is not accessible with the corresponding carboxylic acid [1]. Furthermore, the 2,4-dimethyl substitution pattern on the thiazole ring differentiates this compound from 4-methyl or 2-amino analogs, influencing both the electron density of the heterocycle and the steric environment around the hydrazide moiety [2]. These factors directly affect reaction kinetics, product yields, and the biological activity profiles of downstream derivatives, making the exact substitution pattern non-interchangeable for applications requiring consistent synthetic outcomes or structure-activity relationship (SAR) studies [3].

2,4-Dimethylthiazole-5-carbohydrazide – Quantitative Comparative Evidence vs. Analogs and Class Baselines


Purity Advantage: ≥98% (HPLC) vs. 95% Minimum Specification in Direct Comparator

The compound is commercially available with a certified purity of ≥98% as determined by HPLC . In direct comparison, an alternative vendor lists the same compound with a minimum purity specification of 95% . The 3-percentage-point higher purity specification reduces the likelihood of impurity-driven side reactions in sensitive synthetic sequences, a critical factor for researchers optimizing reaction yields or conducting biological assays where impurity profiles can confound results.

Quality Control Reproducibility Synthetic Chemistry

Defined Melting Point Range (142–148 °C) Enables Rapid Identity Confirmation and Batch Consistency Assessment

The compound exhibits a reported melting point range of 142–148 °C . This narrow, well-defined range serves as a practical identity and purity check upon receipt. In contrast, the parent 2,4-dimethylthiazole-5-carboxylic acid (CAS 53139-90-9) melts at approximately 123–125 °C , while the unsubstituted thiazole-5-carbohydrazide lacks a widely adopted reference melting point in commercial literature. The distinct melting behavior of the target compound provides a straightforward, instrument-free method for preliminary confirmation before committing to expensive synthetic steps.

Characterization Quality Assurance Compound Identification

Temperature-Sensitive Storage Requirement (0–8 °C) Signals Enhanced Reactivity and Hydrazide Stability Profile

The compound requires storage at 0–8 °C to maintain its specified purity and integrity . This requirement contrasts with many structurally related thiazole carboxylic acids (e.g., 2,4-dimethylthiazole-5-carboxylic acid), which are typically stored at ambient temperature . The cold storage specification for the hydrazide derivative underscores the enhanced chemical reactivity of the hydrazide functional group, which can undergo slow oxidation or self-condensation under ambient conditions. This data point is actionable for procurement planning and ensures that the compound's performance in subsequent synthetic steps (e.g., hydrazone formation) is not compromised by pre-use degradation.

Stability Storage Reactivity

Hydrazide Moiety Enables α-Amylase Inhibitory Activity in Derivative Series; Class-Level Potency Comparable to Acarbose Standard

While direct activity data for the parent 2,4-dimethylthiazole-5-carbohydrazide is not reported, a closely related series of thiazole-based carbohydrazide derivatives has demonstrated potent α-amylase inhibition, with IC₅₀ values ranging from 1.709 ± 0.12 µM to 3.049 ± 0.25 µM against the standard drug acarbose (IC₅₀ = 1.637 ± 0.153 µM) [1]. The most active compounds in this series (e.g., compound 14, IC₅₀ = 1.709 ± 0.12 µM) achieved near-equipotent activity compared to the clinical standard. This class-level evidence establishes that the thiazole-5-carbohydrazide scaffold, when appropriately substituted, can yield high-affinity α-amylase inhibitors. The 2,4-dimethyl substitution pattern on the thiazole ring contributes to the pharmacophore's ability to engage the enzyme active site, as supported by molecular docking studies [1].

Antidiabetic Research Enzyme Inhibition SAR

Proven Utility as a Starting Material for Antibacterial Heterocycle Synthesis (Thiadiazoles, Oxadiazoles)

2,4-Dimethylthiazole-5-carbohydrazide (specifically the 2,4-dimethyl analog, R=CH₃) has been employed as a starting material in the synthesis of substituted-thiazolo-1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-thiazoles [1]. The reaction of this hydrazide with formic acid yields 1-(formyl)-2-(2,4-dimethylthiazole-5-carboxyl) hydrazine, which upon refluxing with P₂S₅ in xylene affords thiadiazole derivative 3. This derivative exhibited significant antibacterial activity against E. coli and Bacillus subtilis [1]. In contrast, the corresponding carboxylic acid analog cannot directly undergo these condensation/cyclization sequences. This documented synthetic pathway provides a validated, literature-supported route for researchers seeking to access bioactive thiazole-fused heterocycles.

Antibacterial Research Medicinal Chemistry Heterocyclic Synthesis

2,4-Dimethylthiazole-5-carbohydrazide: High-Value Application Scenarios Grounded in Quantitative Evidence


Synthesis of Thiadiazole and Oxadiazole Derivatives for Antibacterial Screening

Researchers pursuing novel antibacterial agents can employ 2,4-dimethylthiazole-5-carbohydrazide as a starting material for the synthesis of thiazolo[3,4-b][1,3,4]thiadiazoles and related heterocycles. As demonstrated by Shafiee et al., the hydrazide undergoes formylation and subsequent cyclization with P₂S₅ to yield thiadiazole derivatives that exhibit significant activity against E. coli and B. subtilis [1]. The defined purity (≥98% HPLC) and melting point range (142–148 °C) ensure consistent batch-to-batch performance in these multi-step synthetic sequences .

Development of α-Amylase Inhibitors for Antidiabetic Drug Discovery

Medicinal chemists targeting type 2 diabetes can utilize the thiazole-5-carbohydrazide scaffold as a core pharmacophore for α-amylase inhibition. Class-level evidence shows that structurally related thiazole carbohydrazide derivatives achieve IC₅₀ values as low as 1.709 µM, comparable to the clinical standard acarbose (IC₅₀ = 1.637 µM) [1]. The 2,4-dimethyl substitution pattern on the thiazole ring provides a defined starting point for SAR exploration and derivatization into hydrazones with potentially enhanced potency. The compound's refrigerated storage requirement (0–8 °C) preserves the integrity of the hydrazide moiety for reliable synthesis .

Agrochemical Intermediate for Fungicide and Herbicide Synthesis

Agrochemical research programs can leverage 2,4-dimethylthiazole-5-carbohydrazide as a key intermediate for the construction of crop protection agents [1]. The hydrazide functionality serves as a versatile handle for condensation with various electrophiles to generate hydrazones and heterocyclic fungicide candidates. The compound's commercial availability with defined purity (≥98%) and well-characterized physical properties (melting point 142–148 °C) supports reproducible kilo-lab synthesis and process chemistry development [1].

Quality Control and Identity Verification in Multi-Step Syntheses

Process chemists and analytical teams can utilize the compound's distinct melting point range (142–148 °C) as a rapid identity confirmation step upon material receipt [1]. This property differentiates it from structurally similar analogs (e.g., 2,4-dimethylthiazole-5-carboxylic acid, mp 123–125 °C) and reduces the risk of costly synthetic failures due to misidentified starting materials [2]. Additionally, the certified purity specification (≥98% HPLC) provides a reliable baseline for calculating stoichiometry and assessing reaction yields [1].

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